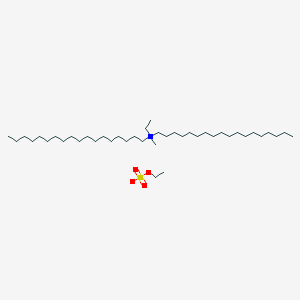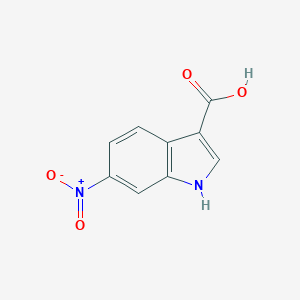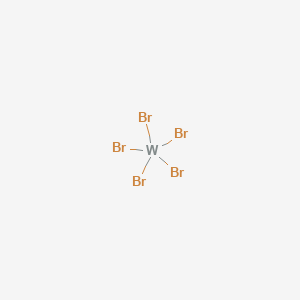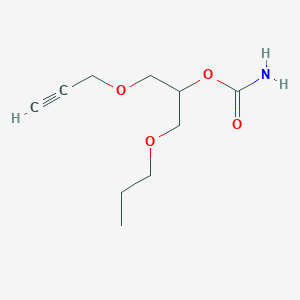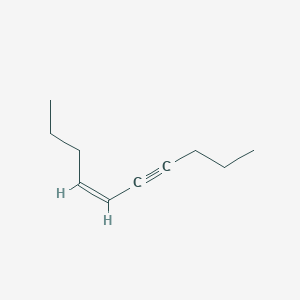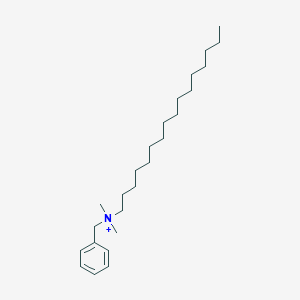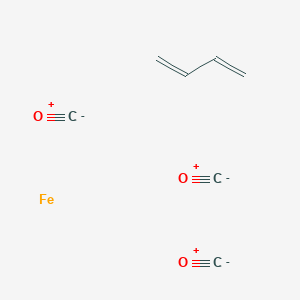
Iron, (eta4-1,3-butadiene)tricarbonyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron, (eta4-1,3-butadiene)tricarbonyl- is an organoiron compound with the chemical formula C7H6FeO3. It is a well-studied metal complex of butadiene, characterized by its orange-colored viscous liquid form that freezes just below room temperature . The compound adopts a piano stool structure, which is common among half-sandwich compounds .
準備方法
Synthetic Routes and Reaction Conditions
Iron, (eta4-1,3-butadiene)tricarbonyl- is typically synthesized by heating iron pentacarbonyl with 1,3-butadiene. The reaction is carried out in a sealed tube under nitrogen at approximately 135°C for 24 hours . The reaction can be summarized as follows:
Fe(CO)5+C4H6→(η4−C4H6)Fe(CO)3+2CO
Industrial Production Methods
While specific industrial production methods for Iron, (eta4-1,3-butadiene)tricarbonyl- are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with potential scaling adjustments to accommodate larger production volumes.
化学反応の分析
Types of Reactions
Iron, (eta4-1,3-butadiene)tricarbonyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different iron oxidation states.
Reduction: It can be reduced under specific conditions to yield different iron complexes.
Substitution: The carbonyl ligands in the compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve phosphines or amines as substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) complexes with different ligands.
科学的研究の応用
Iron, (eta4-1,3-butadiene)tricarbonyl- has several scientific research applications:
Biology: The compound’s unique structure makes it a subject of study in bioinorganic chemistry, particularly in understanding metal-ligand interactions.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
作用機序
The mechanism by which Iron, (eta4-1,3-butadiene)tricarbonyl- exerts its effects involves its ability to coordinate with various ligands through its iron center. The eta4-1,3-butadiene ligand provides a stable binding environment, allowing the compound to participate in various catalytic cycles and chemical transformations .
類似化合物との比較
Similar Compounds
- Cyclobutadieneiron tricarbonyl
- Isopreneiron tricarbonyl
- Iron pentacarbonyl
Uniqueness
Iron, (eta4-1,3-butadiene)tricarbonyl- is unique due to its specific eta4-1,3-butadiene ligand, which provides distinct reactivity and stability compared to other iron carbonyl complexes. Its piano stool structure also distinguishes it from other similar compounds .
Conclusion
Iron, (eta4-1,3-butadiene)tricarbonyl- is a versatile organoiron compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable subject of study and a useful tool in both research and industrial applications.
特性
IUPAC Name |
buta-1,3-diene;carbon monoxide;iron |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6.3CO.Fe/c1-3-4-2;3*1-2;/h3-4H,1-2H2;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFCJULAAWWTBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC=C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FeO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12078-32-9 |
Source


|
| Record name | (η4-1,3-Butadiene)tricarbonyliron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12078-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (η-1,3-butadiene)tricarbonyliron | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
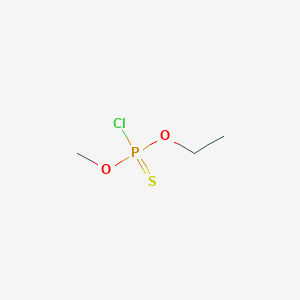
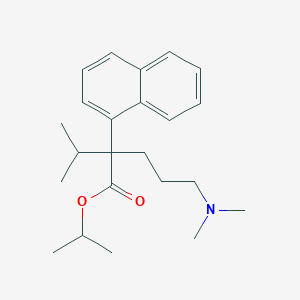
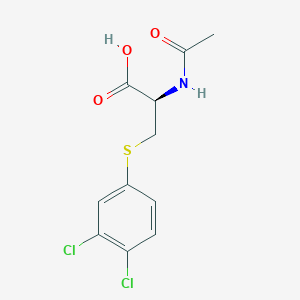
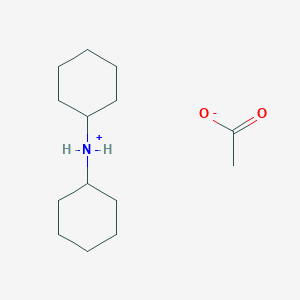
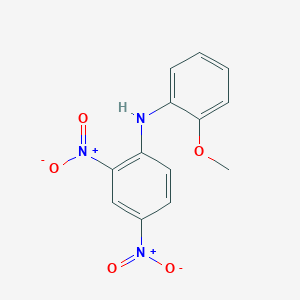
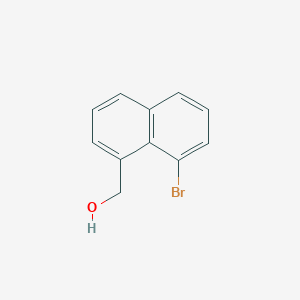
![1H-Naphth[2,3-f]isoindole-1,5,10-trione, 4,11-diamino-2,3-dihydro-3-imino-2-(3-methoxypropyl)-](/img/structure/B82456.png)
